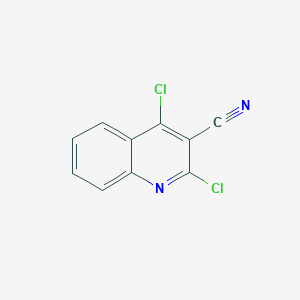

2,4-Dichloroquinoline-3-carbonitrile

Descripción general

Descripción

2,4-Dichloroquinoline-3-carbonitrile (CAS# 69875-54-3) is a useful research chemical compound . It has a molecular weight of 223.06 and a molecular formula of C10H4Cl2N2 .

Synthesis Analysis

The synthesis of this compound involves nucleophilic substitution with different nucleophiles . For instance, one method involves the reaction of the compound with ammonium acetate in acetic acid at 140°C for 4 hours .Molecular Structure Analysis

The InChI code for this compound is1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8 (6)14-10 (12)7 (9)5-13/h1-4H . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

The compound undergoes various chemical reactions. For example, it can react with thiolate anions to form thio ethers . It can also undergo acid hydrolysis to form 4-quinolinones .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.49 .Aplicaciones Científicas De Investigación

Synthesis of Polyfunctionally Substituted Pyrazoloquinolines

2,4-Dichloroquinoline-3-carbonitrile is used in the synthesis of various polyfunctionally substituted pyrazoloquinolines. These compounds are synthesized through reactions involving this compound with 4-methylpiperidine and subsequent acid hydrolysis and alkylation steps. The resulting pyrazoloquinolines have potential applications in medicinal chemistry and drug discovery (Mekheimer et al., 2008).

Chemical Reactions and Derivatives

The compound serves as a key precursor in various chemical reactions, leading to the formation of chloroquinoline-3-carbonitrile derivatives. These reactions include substitutions at the chloro and cyano groups, playing a crucial role in producing biologically active compounds. The versatility in reactions underscores its importance in synthetic organic chemistry (Mekheimer et al., 2019).

Optoelectronic and Charge Transport Properties

Studies have investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those derived from this compound. Such research is critical in materials science, particularly for the development of efficient multifunctional materials for electronic applications (Irfan et al., 2020).

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of this compound with various nucleophiles result in the formation of novel substituted quinolines. These reactions and the resulting products have implications in the synthesis of compounds with potential pharmacological properties (Mekheimer & Kappe, 1998).

Corrosion Inhibition

Certain quinoline derivatives, including those derived from this compound, have been studied for their corrosion inhibition properties. These compounds are potential candidates for protecting metals against corrosion, a significant problem in industrial applications (Erdoğan et al., 2017).

Fused Quinoline Heterocycles and Novel Derivatives

The compound is used in the synthesis of fused quinoline heterocycles and novel derivatives. These derivatives have potential applications in the development of new materials and molecules with unique properties (Mekheimer et al., 2003).

Safety and Hazards

The compound is considered hazardous. It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Relevant Papers The compound has been discussed in several papers. For instance, a paper published in Heterocyclic Communications in 1998 discussed the nucleophilic substitution of 2,4-Dichloroquinoline-3-carbonitrile with different nucleophiles . Another paper published in 2021 discussed the synthesis and evaluation of the antibacterial and antioxidant activities of some novel chloroquinoline analogs .

Análisis Bioquímico

Biochemical Properties

2,4-Dichloroquinoline-3-carbonitrile plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with various nucleophiles, leading to the formation of novel substituted quinolines . The compound’s interaction with thiolate anions results in the formation of thio ethers, which can be further hydrolyzed to produce quinolinones . These interactions highlight the compound’s versatility in forming different derivatives, which can be useful in biochemical research and drug development.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with nucleophiles can lead to the formation of various derivatives that may affect cellular functions differently . For instance, the formation of thio ethers and quinolinones can impact cellular signaling pathways and gene expression, potentially leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic substitution reactions. The compound reacts with nucleophiles, such as thiolate anions, to form thio ethers . These thio ethers can undergo further hydrolysis to produce quinolinones, which may have different biological activities. The molecular mechanism involves the formation of covalent bonds between the compound and nucleophiles, leading to the creation of new chemical entities with potential biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo hydrolysis to form quinolinones . This degradation process can affect the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation can influence its biological activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, leading to the formation of different metabolites . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The formation of quinolinones through hydrolysis is one of the key metabolic pathways associated with this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s effectiveness in targeting specific cellular compartments or tissues, which is important for its potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s biological activity, as it may interact with different biomolecules within specific subcellular environments.

Propiedades

IUPAC Name |

2,4-dichloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-6-3-1-2-4-8(6)14-10(12)7(9)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSRDZZLIOHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382861 | |

| Record name | 2,4-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69875-54-3 | |

| Record name | 2,4-dichloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,4-dichloroquinoline-3-carbonitrile a valuable starting material in organic synthesis?

A1: this compound is a highly versatile building block due to its two reactive chlorine atoms that are susceptible to nucleophilic substitution reactions. This enables the introduction of various substituents at the 2- and 4-positions of the quinoline core. Additionally, the presence of the nitrile group at the 3-position offers further opportunities for chemical transformations, expanding the possibilities for creating diverse chemical structures. [, , , , ]

Q2: What types of heterocyclic systems have been synthesized using this compound as a starting material?

A2: Researchers have successfully utilized this compound to synthesize a wide array of fused quinoline heterocycles. These include thieno[3,2-c]quinolines [], pyrazolo[4,3-c]quinolin-4(5H)-ones [], 1,2,3,5,6-pentaazaaceanthrylenes [], and [, , ]triazino[4′,3′:1,5]pyrazolo[4,3-c]quinolines [].

Q3: Can you provide an example of a specific reaction involving this compound?

A3: One example is the reaction of this compound with ethyl mercaptoacetate. This reaction yields ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, a key intermediate for synthesizing various 5H-1-thia-3,5,6-triazaaceanthrylene derivatives. []

Q4: How does the structure of this compound influence its reactivity?

A4: The presence of two chlorine atoms at the 2- and 4- positions of the quinoline ring significantly influences the reactivity of this compound. These electron-withdrawing groups activate the ring towards nucleophilic substitution reactions, making it possible to introduce a variety of nucleophiles at these positions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![5-[(3-Bromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1351005.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)